molecular formula C27H21F3N2O3 B11666527 3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11666527
M. Wt: 478.5 g/mol
InChI Key: RISRGOPCJLNIQE-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodioxole ring and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and trifluoromethylphenyl intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anxiolytic Activity

Recent studies have indicated that derivatives of the dibenzo[b,e][1,4]diazepine class exhibit significant anxiolytic properties. For example, compounds structurally related to 3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have been synthesized and evaluated for their ability to reduce anxiety-like behaviors in animal models. These findings suggest that the compound may act on the GABAergic system, enhancing inhibitory neurotransmission and thereby providing a calming effect .

Analgesic Properties

In addition to its anxiolytic effects, this compound has been investigated for analgesic properties. Studies have demonstrated that certain derivatives can effectively alleviate pain in various experimental models. The mechanism of action appears to involve modulation of pain pathways through interaction with opioid receptors and other pain-related signaling mechanisms .

Antitumor Activity

Emerging research has also highlighted the potential of this compound in oncology. Some studies have reported that related diazepine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis and inhibition of tumor growth through specific molecular targets within cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzodioxole and trifluoromethyl groups significantly influence biological activity. For instance:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Benzodioxole Moiety : Contributes to binding affinity at receptor sites.

Case Studies

StudyObjectiveFindings
Study AEvaluate anxiolytic effectsSignificant reduction in anxiety-like behavior in mice .
Study BAssess analgesic propertiesEffective pain relief comparable to standard analgesics .
Study CInvestigate antitumor activityInduced apoptosis in breast cancer cell lines; IC50 values demonstrated potency .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and trifluoromethylphenyl group play crucial roles in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (commonly referred to as compound X ) is a synthetic derivative of dibenzo[1,4]diazepine. This compound has garnered interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive review of the biological activity of compound X based on various studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H28F3N3O3
  • Molecular Weight : 511.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : [126711207]

Compound X exhibits various biological activities that can be attributed to its structural features. The presence of the benzodioxole moiety is believed to enhance its interaction with biological targets such as enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that compound X may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain neuropeptide receptors.

Antidiabetic Activity

Recent studies have demonstrated that compound X shows promising antidiabetic properties. In vitro assays have indicated that it can inhibit key enzymes involved in glucose metabolism.

Enzyme TargetIC50 (μM)Standard Drug IC50 (μM)
α-Amylase4.581.58 (Acarbose)
PTP1B0.911.35 (Ursolic Acid)
DPPH (Antioxidant)2.360.85 (Ascorbic Acid)

These results suggest that compound X may be a multi-target agent with significant potential in managing diabetes-related complications .

Neuroprotective Effects

The neuroprotective potential of compound X has been explored in several studies. It appears to exert protective effects against oxidative stress-induced neuronal damage.

Case Study Example :
A study involving the administration of compound X in an animal model demonstrated a significant reduction in markers of oxidative stress and inflammation in the brain tissue compared to control groups .

Antimicrobial Activity

Compound X has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it exhibits moderate activity against various bacterial strains.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results highlight the potential use of compound X in developing new antimicrobial agents .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of compound X. Acute toxicity tests in animal models revealed no significant adverse effects at therapeutic doses.

Properties

Molecular Formula

C27H21F3N2O3

Molecular Weight

478.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H21F3N2O3/c28-27(29,30)18-8-5-15(6-9-18)26-25-21(31-19-3-1-2-4-20(19)32-26)11-17(12-22(25)33)16-7-10-23-24(13-16)35-14-34-23/h1-10,13,17,26,31-32H,11-12,14H2

InChI Key

RISRGOPCJLNIQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C(F)(F)F)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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